molecular formula C34H42O18 B15127478 2'-cinnamoyl-3'-benzoyl-(2-O-alpha-glucosyl)-Sucrose

2'-cinnamoyl-3'-benzoyl-(2-O-alpha-glucosyl)-Sucrose

Cat. No.: B15127478
M. Wt: 738.7 g/mol
InChI Key: DROBWYUEFJGJMJ-QXMHVHEDSA-N
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Description

2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose is a complex organic compound that belongs to the class of glycosylated sucrose derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose typically involves multi-step organic reactions. The process may start with the protection of sucrose hydroxyl groups, followed by selective glycosylation at the 2-O position with an alpha-glucosyl donor. Subsequent steps include the introduction of cinnamoyl and benzoyl groups through esterification reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pH controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reducing agents can be used to convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a model compound for studying glycosylation reactions and the effects of esterification on molecular properties.

    Biology: Its glycosylated structure may influence biological activity, making it a candidate for studies on enzyme interactions and metabolic pathways.

    Medicine: The compound’s unique structure may offer therapeutic potential, such as anti-inflammatory or antioxidant properties.

    Industry: It may be used in the development of novel materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism by which 2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose exerts its effects involves interactions with specific molecular targets and pathways. For instance, its glycosylated structure may enhance solubility and bioavailability, allowing it to interact with enzymes or receptors more effectively. The cinnamoyl and benzoyl groups may contribute to its biological activity by modulating oxidative stress or inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2’-cinnamoyl-3’-benzoyl-Sucrose: Lacks the glycosylation at the 2-O position, which may affect its solubility and biological activity.

    3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose: Lacks the cinnamoyl group, potentially altering its chemical and biological properties.

    2’-cinnamoyl-(2-O-alpha-glucosyl)-Sucrose: Lacks the benzoyl group, which may influence its reactivity and interactions with biological targets.

Uniqueness

2’-cinnamoyl-3’-benzoyl-(2-O-alpha-glucosyl)-Sucrose is unique due to the presence of both cinnamoyl and benzoyl groups along with the glycosylation at the 2-O position

Properties

Molecular Formula

C34H42O18

Molecular Weight

738.7 g/mol

IUPAC Name

[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-phenylprop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate

InChI

InChI=1S/C34H42O18/c35-13-19-23(39)26(42)28(44)32(47-19)49-29-27(43)24(40)20(14-36)48-33(29)52-34(16-46-22(38)12-11-17-7-3-1-4-8-17)30(25(41)21(15-37)51-34)50-31(45)18-9-5-2-6-10-18/h1-12,19-21,23-30,32-33,35-37,39-44H,13-16H2/b12-11-

InChI Key

DROBWYUEFJGJMJ-QXMHVHEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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